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Compound of Interest

Compound Name: Tert-butyl 2-bromofuran-3-ylcarbamate

CAS No.: 889089-31-0

Cat. No.: B2978142 Get Quote

In the landscape of modern drug discovery, the strategic hybridization of known pharmacophores represents a powerful

approach to developing novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles.

This guide delves into the promising, yet largely unexplored, chemical space of bromofuran carbamates. By uniting the

validated biological relevance of the bromofuran scaffold with the versatile functionality of the carbamate group, we can

rationally design a new class of molecules with significant potential in oncology, neurodegenerative diseases, and beyond.

This document serves as a technical primer for researchers, scientists, and drug development professionals, offering a

forward-looking perspective on the synthesis, potential applications, and structure-activity relationships of these intriguing

hybrid molecules.

The furan ring is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically

active compounds.[1] Its derivatives are known to possess a wide array of biological activities, including anticancer, anti-

inflammatory, and neuroprotective properties.[2][3] The introduction of a bromine atom onto the furan or an associated alkyl

group can significantly enhance cytotoxic activity, a feature of particular interest in the design of novel oncology drugs.[4]

Concurrently, the carbamate functional group is a key structural motif in many approved drugs and prodrugs.[5] Renowned

for its chemical and proteolytic stability, it often serves as a peptide bond surrogate, improving cell membrane permeability.

[6][7] Carbamates are pivotal in the design of enzyme inhibitors, most notably as cholinesterase inhibitors in the treatment of

Alzheimer's disease, and have been incorporated into a variety of anticancer agents.[8][9][10]

This guide will therefore explore the synergistic potential of combining these two powerful moieties. We will begin by

examining the individual contributions of the bromofuran and carbamate groups to bioactivity, followed by a scientifically

grounded exploration of their potential applications in key therapeutic areas. We will also present plausible synthetic

strategies and a discussion of the anticipated structure-activity relationships that will guide future research in this exciting

field.

The Bromofuran Moiety: A Halogen-Enhanced Pharmacophore
The benzofuran scaffold, a fusion of benzene and furan rings, is a cornerstone in medicinal chemistry due to its diverse

biological activity profile.[4] Natural and synthetic benzofuran derivatives have demonstrated a wide spectrum of therapeutic

properties, including antiviral, antioxidant, and antitumor activities.[4] The furan ring itself can act as a bioisostere for phenyl

rings, offering modified electronic and steric properties that can fine-tune drug-receptor interactions and metabolic stability.[1]

A critical aspect for consideration in drug design is the effect of halogenation. The introduction of a bromine atom to a

benzofuran system, either on the ring or on a substituent group, has been shown to increase cytotoxicity against various
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cancer cell lines.[4] This enhancement of biological activity is a key rationale for the focus on the bromofuran component of

our target scaffold.

The Carbamate Group: A Linchpin of Modern Therapeutics
Organic carbamates are integral to contemporary drug design for several compelling reasons.[5] Their structural

resemblance to the peptide bond, combined with superior chemical and proteolytic stability, makes them excellent peptide

mimetics.[6][7] This stability is crucial for overcoming the limitations of peptide-based drugs, such as poor bioavailability.

Furthermore, the carbamate moiety is an effective director of molecular interactions. It can participate in hydrogen bonding

and impose conformational constraints, thereby optimizing the binding of a molecule to its biological target.[5] This has been

expertly exploited in the design of enzyme inhibitors, where the carbamate can form a covalent or pseudo-irreversible bond

with active site residues, leading to potent and prolonged inhibition. A prime example is the use of carbamates as inhibitors

of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the treatment of Alzheimer's disease.[8] The carbamate

functional group is also a component of several anticancer drugs, where it can contribute to the molecule's ability to disrupt

cell division or other cancer-related pathways.[10]

Potential Applications of Bromofuran Carbamates in Oncology
The logical fusion of a cytotoxicity-enhancing bromofuran moiety with a versatile and stable carbamate group suggests

significant potential for the development of novel anticancer agents. While direct studies on bromofuran carbamates are

nascent, we can extrapolate from the known properties of their constituent parts to hypothesize their mechanisms and

targets.

Proposed Mechanisms of Action
Phenyl 5-bromofuran-2-carboxylate derivatives, which are structurally related to our target class, are thought to exert their

anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival.[11] Two critical

pathways that could be targeted by bromofuran carbamates are:

The PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling cascade that is frequently hyperactivated in many

cancers, leading to uncontrolled cell growth and proliferation.[11] Bromofuran carbamates could be designed to inhibit key

kinases within this pathway.

The NF-κB Signaling Pathway: This pathway is involved in inflammation and cell survival, and its aberrant activation is a

hallmark of many cancers. The substitution pattern on related benzofuran-2-carboxamides has been shown to be crucial

for their NF-κB inhibitory activities.[11]

Cytotoxicity of Related Bromofuran Derivatives
To illustrate the potential potency of this class of compounds, the following table summarizes the in vitro cytotoxic activity of

several synthesized phenyl 5-bromofuran-2-carboxylate and related benzofuran derivatives against a panel of human cancer

cell lines.[11]
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Compound ID Derivative
HeLa (Cervical
Cancer) IC50 (µM)

K562 (Leukemia)
IC50 (µM)

MOLT-4 (Leukemia)
IC50 (µM)

1c

7-Acetyl-2-

(bromoacetyl)-5,6-

dimethoxy-3-

methylbenzofuran

25 30 180

1e

7-(Bromoacetyl)-5,6-

dimethoxy-3-

methylbenzofuran-2-

carboxamide

40 35 45

2d

Methyl 6-acetyl-2-

(bromomethyl)-5-

hydroxybenzofuran-3-

carboxylate

85 60 70

3a

Methyl 6-(2,2-dibromo-

1-hydroxyethyl)-5-

methoxy-2-

methylbenzofuran-3-

carboxylate

20 25 30

3d

Methyl 6-acetyl-2-

(bromomethyl)-5-

methoxybenzofuran-3-

carboxylate

35 40 30

Data synthesized from a study on benzofuran derivatives, which share structural similarities with the proposed bromofuran

carbamates.[11]

Experimental Protocol: Cell Viability Assessment using MTT Assay
The cytotoxic effects of novel bromofuran carbamates can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide (MTT) assay.[11]

Cell Seeding: Seed human cancer cell lines (e.g., HeLa, K562, MOLT-4) in 96-well plates at a density of 1 x 10^4 cells/well

and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[11]

Compound Treatment: Treat the cells with various concentrations of the synthesized bromofuran carbamate derivatives for

a specified period (e.g., 48 hours).

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by

viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value from

the dose-response curves.[11]

MTT Assay Workflow

1. Seed Cancer Cells

2. Treat with Bromofuran Carbamates

3. Add MTT Reagent

4. Formazan Formation (Viable Cells)

5. Solubilize Formazan

6. Measure Absorbance

7. Calculate IC50

Click to download full resolution via product page

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Potential Applications of Bromofuran Carbamates in
Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[8]

The carbamate functional group is the cornerstone of the bioactivity of rivastigmine, an acetylcholinesterase inhibitor used in

the management of these conditions.[8]

Cholinesterase Inhibition
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The primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE) to increase the levels of the neurotransmitter acetylcholine in the brain. Carbamates are well-

established "pseudo-irreversible" inhibitors of these enzymes. By transferring their carbamoyl moiety to the active site serine

residue, they form a transient covalent bond that is slow to hydrolyze, leading to sustained inhibition.

A novel class of bromofuran carbamates could be designed as multi-target-directed ligands. The carbamate portion would

provide the core inhibitory function against cholinesterases, while the bromofuran scaffold could offer additional

neuroprotective effects, such as antioxidant and anti-inflammatory properties, which are also implicated in the pathology of

neurodegenerative diseases.[1]

Proposed Neuroprotective Mechanism

Bromofuran Carbamate

Cholinesterase Inhibition Antioxidant/Anti-inflammatory Effects

Increased Acetylcholine

Symptomatic Relief

Reduced Neuronal Damage

Disease Modification

Click to download full resolution via product page

Caption: Dual-action potential of bromofuran carbamates in neurodegeneration.

Synthetic Strategies for Bromofuran Carbamates
While the literature on the direct synthesis of bromofuran carbamates is sparse, their preparation can be envisaged through

established synthetic methodologies. A plausible and modular route would involve the synthesis of a bromofuran alcohol or

amine intermediate, followed by reaction with an appropriate reagent to install the carbamate functionality.

General Synthetic Scheme
A general approach could involve the synthesis of a 3-bromofuran derivative, which can then be functionalized to introduce a

hydroxyl or amino group. This intermediate can then be reacted with an isocyanate or a chloroformate to yield the final

bromofuran carbamate.
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General Synthesis of Bromofuran Carbamates

Bromofuran Precursor Functionalization
(e.g., hydroxylation, amination) Bromofuran Alcohol/Amine Carbamate Formation

(e.g., with isocyanate or chloroformate) Bromofuran Carbamate

Click to download full resolution via product page

Caption: A plausible synthetic pathway to bromofuran carbamates.

Experimental Protocol: Synthesis of a Representative Bromofuran
Carbamate
This protocol outlines a hypothetical synthesis based on common organic reactions.

Step 1: Synthesis of a Bromofuran Alcohol

To a solution of a suitable bromofuran derivative (e.g., 3-bromofuran) in an anhydrous solvent (e.g., THF) at low

temperature (-78 °C), add a strong base (e.g., n-butyllithium) dropwise to effect lithiation.

After stirring for a specified time, add an electrophile such as paraformaldehyde to introduce a hydroxymethyl group.

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic

solvent.

Purify the resulting bromofuran alcohol by column chromatography.

Step 2: Formation of the Carbamate

To a solution of the bromofuran alcohol in a suitable solvent (e.g., dichloromethane) containing a base (e.g., triethylamine),

add a desired isocyanate (e.g., phenyl isocyanate) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the final bromofuran carbamate product by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) and Future Perspectives
The modular nature of the proposed synthetic routes allows for a systematic exploration of the structure-activity relationship

of bromofuran carbamates. Key areas for investigation include:

Position of the Bromine Atom: The location of the bromine on the furan or benzofuran ring will likely have a significant

impact on activity.
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Nature of the Carbamate Substituents: Variation of the R1 and R2 groups on the carbamate nitrogen will modulate

lipophilicity, steric bulk, and hydrogen bonding capacity, all of which will influence target binding and pharmacokinetic

properties.

The Linker: The length and nature of the chemical linker between the bromofuran and carbamate moieties will be critical

for orienting the two pharmacophores correctly within the target's binding site.

Future research should focus on the synthesis and screening of a diverse library of bromofuran carbamates against various

cancer cell lines and relevant enzymes for neurodegenerative diseases. Promising lead compounds can then be optimized

through iterative SAR studies to improve potency, selectivity, and drug-like properties.

Key Structural Features for SAR Studies

Bromofuran Carbamate Core Structure

Position of Br

Modulates
Activity

Linker (X)

Optimizes
Orientation

Substituents (R1, R2)

Fine-tunes
Properties

Click to download full resolution via product page

Caption: Critical structural elements for SAR optimization of bromofuran carbamates.

Conclusion
The hybridization of the bromofuran and carbamate scaffolds represents a rational and promising strategy for the discovery

of novel therapeutic agents. While this area of medicinal chemistry is still in its infancy, the strong scientific precedent for the

individual components provides a solid foundation for future research. The potential for developing dual-action drugs for

complex diseases like cancer and Alzheimer's makes bromofuran carbamates an exciting and worthwhile avenue of

investigation. This guide has laid out the fundamental principles, potential applications, and a roadmap for the synthesis and

evaluation of this novel class of compounds, with the aim of inspiring further exploration and innovation in this field.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

[Contact our Ph.D. Support Team for a compatibility check]
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